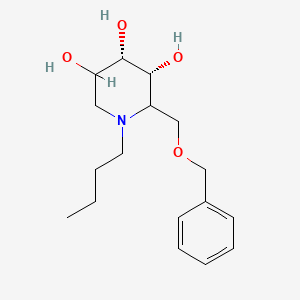
Monobenzyl Miglustat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monobenzyl Miglustat is a derivative of Miglustat, a small iminosugar molecule that reversibly inhibits glycosphingolipid synthesis. Miglustat is primarily used in the treatment of type I Gaucher disease and Niemann-Pick disease type C . This compound retains the core structure of Miglustat but includes a benzyl group, which may alter its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monobenzyl Miglustat typically involves the following steps:
Starting Material: The synthesis begins with the preparation of Miglustat.
Purification: The resulting this compound is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Miglustat are synthesized and subjected to benzylation.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Monobenzyl Miglustat undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The iminosugar core can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Corresponding amines.
Substitution: Azido or thiol derivatives of this compound.
Scientific Research Applications
Monobenzyl Miglustat has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex glycosphingolipids.
Biology: Studied for its potential to inhibit glycosphingolipid synthesis in various biological systems.
Medicine: Investigated for its therapeutic potential in treating lysosomal storage disorders.
Industry: Used in the development of novel pharmaceuticals and biochemical tools
Mechanism of Action
Monobenzyl Miglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is crucial for the synthesis of glycosphingolipids. This inhibition leads to a reduction in the accumulation of glycosphingolipids in cells, thereby alleviating symptoms associated with lysosomal storage disorders . The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach its molecular targets more effectively.
Comparison with Similar Compounds
Similar Compounds
Miglustat: The parent compound, used in the treatment of type I Gaucher disease and Niemann-Pick disease type C.
Eliglustat: Another glucosylceramide synthase inhibitor with a different structure and pharmacokinetic profile.
Isofagomine: A pharmacological chaperone that stabilizes the enzyme glucocerebrosidase.
Uniqueness
Monobenzyl Miglustat is unique due to the presence of the benzyl group, which may enhance its pharmacokinetic properties and improve its efficacy in inhibiting glycosphingolipid synthesis. This modification potentially allows for better cell membrane penetration and increased bioavailability compared to its parent compound, Miglustat .
Properties
Molecular Formula |
C17H27NO4 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(3R,4S)-1-butyl-2-(phenylmethoxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C17H27NO4/c1-2-3-9-18-10-15(19)17(21)16(20)14(18)12-22-11-13-7-5-4-6-8-13/h4-8,14-17,19-21H,2-3,9-12H2,1H3/t14?,15?,16-,17+/m1/s1 |
InChI Key |
RLOTVLURSAVYFH-BACDZXNISA-N |
Isomeric SMILES |
CCCCN1CC([C@@H]([C@@H](C1COCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
CCCCN1CC(C(C(C1COCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


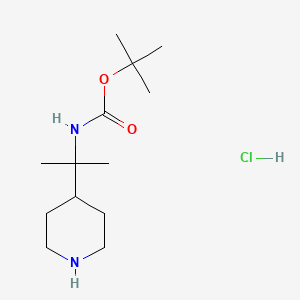


![[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B13846762.png)
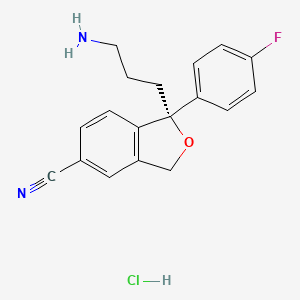
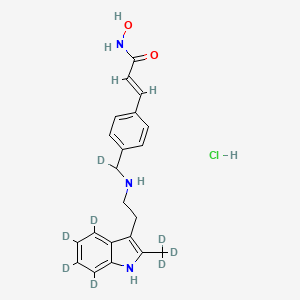
![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)
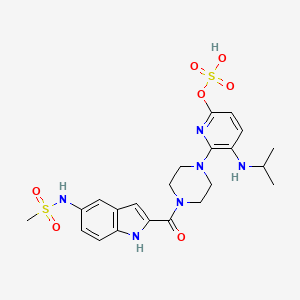
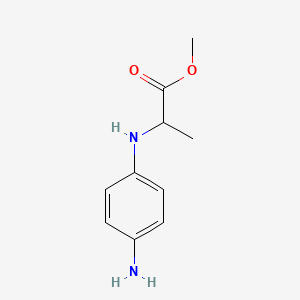
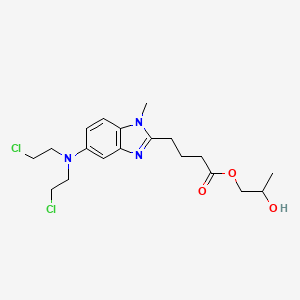
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
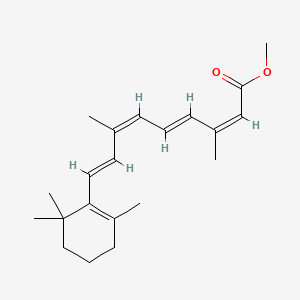
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)
